Cas no 1936435-62-9 (methyl 2-azabicyclo2.2.2octane-4-carboxylate)

Methyl 2-azabicyclo[2.2.2]octane-4-carboxylate is a bicyclic organic compound featuring a rigid azabicyclic scaffold with an ester functional group. Its unique structure imparts high steric constraint and conformational stability, making it valuable as a building block in medicinal chemistry and asymmetric synthesis. The compound's bicyclic framework serves as a versatile intermediate for the development of pharmacologically active molecules, particularly in the design of chiral ligands and heterocyclic derivatives. The ester group enhances its reactivity for further functionalization, enabling applications in peptide mimetics and catalyst design. Its well-defined stereochemistry and structural rigidity contribute to precise molecular interactions in synthetic and biochemical contexts.
methyl 2-azabicyclo2.2.2octane-4-carboxylate structure
1936435-62-9 structure
Product name:methyl 2-azabicyclo2.2.2octane-4-carboxylate
CAS No:1936435-62-9
MF:C9H15NO2
Molecular Weight:169.220902681351
CID:6203701
PubChem ID:121604719

methyl 2-azabicyclo2.2.2octane-4-carboxylate 化学的及び物理的性質

名前と識別子

    • methyl 2-azabicyclo2.2.2octane-4-carboxylate
    • methyl 2-azabicyclo[2.2.2]octane-4-carboxylate
    • EN300-1069471
    • AKOS026740084
    • SCHEMBL21618582
    • 1936435-62-9
    • インチ: 1S/C9H15NO2/c1-12-8(11)9-4-2-7(3-5-9)10-6-9/h7,10H,2-6H2,1H3
    • InChIKey: RLHPMJOFGNYZEX-UHFFFAOYSA-N
    • SMILES: O(C)C(C12CNC(CC1)CC2)=O

計算された属性

  • 精确分子量: 169.110278721g/mol
  • 同位素质量: 169.110278721g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 195
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.5
  • トポロジー分子極性表面積: 38.3Ų

methyl 2-azabicyclo2.2.2octane-4-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1069471-1g
methyl 2-azabicyclo[2.2.2]octane-4-carboxylate
1936435-62-9 95%
1g
$2101.0 2023-10-28
Enamine
EN300-1069471-0.5g
methyl 2-azabicyclo[2.2.2]octane-4-carboxylate
1936435-62-9 95%
0.5g
$2017.0 2023-10-28
Enamine
EN300-1069471-0.25g
methyl 2-azabicyclo[2.2.2]octane-4-carboxylate
1936435-62-9 95%
0.25g
$1933.0 2023-10-28
Enamine
EN300-1069471-1.0g
methyl 2-azabicyclo[2.2.2]octane-4-carboxylate
1936435-62-9
1g
$2101.0 2023-06-10
Enamine
EN300-1069471-10.0g
methyl 2-azabicyclo[2.2.2]octane-4-carboxylate
1936435-62-9
10g
$9032.0 2023-06-10
Enamine
EN300-1069471-5g
methyl 2-azabicyclo[2.2.2]octane-4-carboxylate
1936435-62-9 95%
5g
$6092.0 2023-10-28
Enamine
EN300-1069471-10g
methyl 2-azabicyclo[2.2.2]octane-4-carboxylate
1936435-62-9 95%
10g
$9032.0 2023-10-28
Enamine
EN300-1069471-0.05g
methyl 2-azabicyclo[2.2.2]octane-4-carboxylate
1936435-62-9 95%
0.05g
$1764.0 2023-10-28
Enamine
EN300-1069471-2.5g
methyl 2-azabicyclo[2.2.2]octane-4-carboxylate
1936435-62-9 95%
2.5g
$4117.0 2023-10-28
Enamine
EN300-1069471-0.1g
methyl 2-azabicyclo[2.2.2]octane-4-carboxylate
1936435-62-9 95%
0.1g
$1849.0 2023-10-28

methyl 2-azabicyclo2.2.2octane-4-carboxylate 関連文献

methyl 2-azabicyclo2.2.2octane-4-carboxylateに関する追加情報

Methyl 2-Azabicyclo[2.2.2]Octane-4-Carboxylate: A Comprehensive Overview

Methyl 2-Azabicyclo[2.2.2]Octane-4-Carboxylate, also known by its CAS number 1936435-62-9, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of bicyclic amines, which are known for their unique structural properties and diverse applications in drug design and synthesis.

The structure of methyl 2-azabicyclo[2.2.2]octane-4-carboxylate consists of a bicyclic framework with a nitrogen atom at the 2-position and a methyl ester group attached to the carboxylic acid moiety at the 4-position. This configuration imparts the molecule with both rigidity and flexibility, making it an attractive candidate for various chemical modifications and functionalizations.

Recent studies have highlighted the potential of methyl 2-azabicyclo[2.2.1]heptane derivatives in medicinal chemistry, particularly in the development of bioactive compounds with potential therapeutic applications. For instance, researchers have explored the use of these bicyclic systems as scaffolds for designing inhibitors of key enzymes involved in cancer progression and neurodegenerative diseases.

In terms of synthesis, several methods have been reported for the preparation of methyl 2-azabicyclo[2.18]octane derivatives. One common approach involves the ring-closing metathesis reaction, which allows for the formation of the bicyclic framework with high efficiency and selectivity. This method has been further optimized in recent years, enabling access to a wide range of substituted derivatives with varying functional groups.

The application of methyl 8-carboxylic acid derivatives extends beyond medicinal chemistry into materials science and catalysis. For example, these compounds have been investigated as potential precursors for the synthesis of novel materials with tailored physical and chemical properties.

Looking ahead, ongoing research continues to uncover new insights into the properties and applications of methyl 8-carboxylic acid derivatives. Collaborative efforts between chemists, biologists, and pharmacologists are expected to further expand the utility of these compounds in addressing unmet medical needs.

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